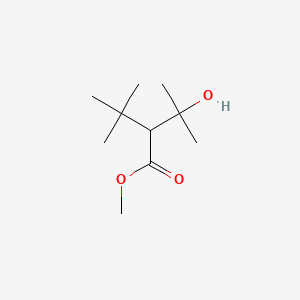
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester is a chemical compound with the molecular formula C10H20O3. It is an ester derived from butanoic acid and is known for its distinct structure, which includes a tert-butyl group and a hydroxy group. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction times further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, ethers, or other esters.
Scientific Research Applications
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanoic acid and methanol, which can then participate in various biochemical pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-methyl, 1,1-dimethylethyl ester: Similar structure but lacks the hydroxy group.
Butanoic acid, 3-methyl, 1,1-dimethylethyl ester: Similar structure with a different position of the methyl group.
Butanoic acid, 1,1-dimethylethyl ester: Lacks the hydroxy and methyl groups.
Uniqueness
Butanoic acid, 2-(1,1-dimethylethyl)-3-hydroxy-3-methyl-, methyl ester is unique due to the presence of both a hydroxy group and a tert-butyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
86426-15-5 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
methyl 2-tert-butyl-3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)7(8(11)13-6)10(4,5)12/h7,12H,1-6H3 |
InChI Key |
YTXMWYDKVFFAMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















